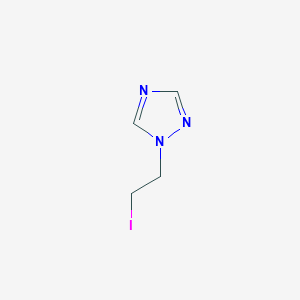

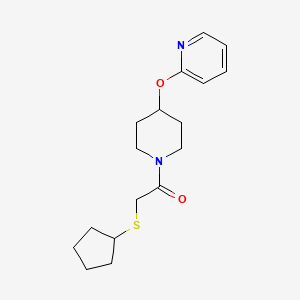

![molecular formula C12H13F3O2 B2719936 2-{[4-(Trifluoromethyl)phenyl]methyl}butanoic acid CAS No. 1269529-72-7](/img/structure/B2719936.png)

2-{[4-(Trifluoromethyl)phenyl]methyl}butanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-{[4-(Trifluoromethyl)phenyl]methyl}butanoic acid” is a chemical compound with the CAS Number: 1269529-72-7 . It has a molecular weight of 246.23 . The IUPAC name for this compound is 2-[4-(trifluoromethyl)benzyl]butanoic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H13F3O2/c1-2-9(11(16)17)7-8-3-5-10(6-4-8)12(13,14)15/h3-6,9H,2,7H2,1H3,(H,16,17) .Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 2-{[4-(Trifluoromethyl)phenyl]methyl}butanoic acid:

Pharmaceutical Development

2-{[4-(Trifluoromethyl)phenyl]methyl}butanoic acid is often explored in pharmaceutical research due to its potential as a building block for drug synthesis. The trifluoromethyl group can enhance the metabolic stability and bioavailability of pharmaceutical compounds, making it a valuable component in the development of new medications .

Organic Synthesis

This compound is used in organic synthesis as an intermediate. Its structure allows for various chemical modifications, making it a versatile precursor in the synthesis of more complex organic molecules. This is particularly useful in the creation of novel compounds for research and industrial applications .

Agricultural Chemicals

In the field of agrochemistry, 2-{[4-(Trifluoromethyl)phenyl]methyl}butanoic acid can be used to develop new pesticides and herbicides. The trifluoromethyl group can improve the efficacy and environmental stability of these chemicals, leading to more effective and sustainable agricultural practices .

Material Science

Researchers in material science utilize this compound to develop new polymers and materials with enhanced properties. The trifluoromethyl group can impart unique physical and chemical characteristics, such as increased thermal stability and resistance to degradation, which are valuable in creating advanced materials .

Catalysis

2-{[4-(Trifluoromethyl)phenyl]methyl}butanoic acid is also investigated for its role in catalytic processes. It can serve as a ligand or a catalyst in various chemical reactions, including cross-coupling reactions like the Suzuki-Miyaura coupling. These applications are crucial for the efficient synthesis of complex organic molecules .

Environmental Chemistry

In environmental chemistry, this compound is studied for its potential to degrade pollutants. The presence of the trifluoromethyl group can influence the reactivity and degradation pathways of environmental contaminants, making it a subject of interest for developing new methods of pollution control and remediation .

Biochemical Research

Biochemists explore the use of 2-{[4-(Trifluoromethyl)phenyl]methyl}butanoic acid in the study of enzyme interactions and metabolic pathways. Its unique structure can help in understanding how enzymes interact with substrates and inhibitors, providing insights into biochemical processes and potential therapeutic targets .

Medicinal Chemistry

In medicinal chemistry, this compound is used to design and synthesize new therapeutic agents. The trifluoromethyl group can enhance the pharmacokinetic properties of drugs, such as their absorption, distribution, metabolism, and excretion (ADME) profiles, making it a valuable tool in drug discovery and development .

Safety and Hazards

properties

IUPAC Name |

2-[[4-(trifluoromethyl)phenyl]methyl]butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F3O2/c1-2-9(11(16)17)7-8-3-5-10(6-4-8)12(13,14)15/h3-6,9H,2,7H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKVSFEKOLRXKJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC1=CC=C(C=C1)C(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[4-(Trifluoromethyl)phenyl]methyl}butanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

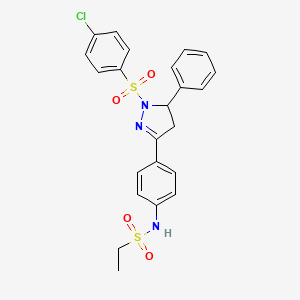

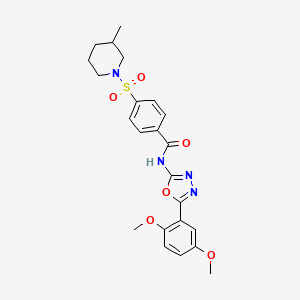

![Methyl 6-(5-(thiophen-2-yl)isoxazole-3-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2719854.png)

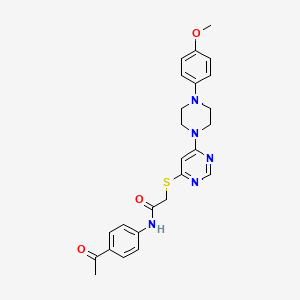

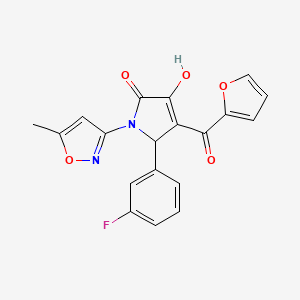

![N-(3,5-dimethylphenyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/no-structure.png)

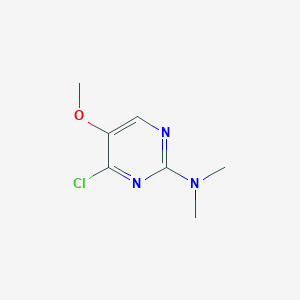

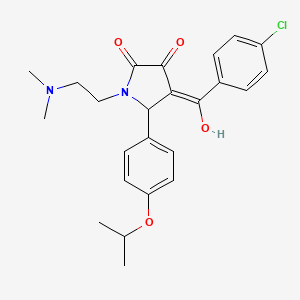

![2-[(2-oxo-1H-pyrimidin-6-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2719863.png)

![3-[3,3-Dimethylbutyl(methyl)amino]propanoic acid;hydrochloride](/img/structure/B2719864.png)

![N-(3-ethylphenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide](/img/structure/B2719868.png)